molecular formula C30H33N5O6 B3069117 Azilsartan trimethylethanolamine CAS No. 1309776-70-2

Azilsartan trimethylethanolamine

Cat. No.: B3069117
CAS No.: 1309776-70-2
M. Wt: 559.6 g/mol
InChI Key: RGPFEJSMFMFCIT-UHFFFAOYSA-M
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Description

Azilsartan trimethylethanolamine is a pharmaceutical compound primarily used in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers, which function by inhibiting the action of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition leads to the relaxation of blood vessels, thereby lowering blood pressure and improving blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azilsartan trimethylethanolamine involves several steps, starting from the preparation of azilsartan. Azilsartan is synthesized through a series of chemical reactions, including the formation of biphenyl intermediates and benzimidazole derivatives. The final step involves the reaction of azilsartan with trimethylethanolamine under controlled conditions to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final formulation into dosage forms .

Chemical Reactions Analysis

Types of Reactions: Azilsartan trimethylethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azilsartan oxides, while reduction can produce azilsartan alcohols .

Scientific Research Applications

Azilsartan trimethylethanolamine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of angiotensin II receptor blockers and their chemical properties.

    Biology: The compound is studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.

    Medicine: this compound is extensively researched for its therapeutic potential in treating hypertension and related cardiovascular conditions.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Candesartan
  • Olmesartan

Comparison: Azilsartan trimethylethanolamine is unique among angiotensin II receptor blockers due to its higher potency and longer duration of action. Studies have shown that it is more effective in reducing both systolic and diastolic blood pressure compared to other similar compounds. Additionally, it has a favorable safety profile with minimal side effects .

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate;2-hydroxyethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPFEJSMFMFCIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)[O-].C[N+](C)(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309776-70-2
Record name Azilsartan trimethylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309776702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZILSARTAN TRIMETHYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RDT9MR9SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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